1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one
Description
1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one is a ketone derivative featuring a propan-2-one core attached to a substituted phenyl ring. The phenyl ring contains a difluoromethyl (-CF₂H) group at the 2-position and a nitro (-NO₂) group at the 4-position. The nitro group enhances electrophilicity, while the difluoromethyl group contributes to lipophilicity and metabolic stability, making it relevant in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H9F2NO3 |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2NO3/c1-6(14)4-7-2-3-8(13(15)16)5-9(7)10(11)12/h2-3,5,10H,4H2,1H3 |
InChI Key |
LXMOYZNTYQWLIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a difluoromethylated benzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the nitration of a difluoromethylated benzene derivative followed by the introduction of the propan-2-one moiety through a Grignard reaction. This method requires the use of nitrating agents such as nitric acid and sulfuric acid, followed by the reaction with a Grignard reagent to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the use of halogens or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The presence of the nitro group allows the compound to participate in redox reactions, which can influence cellular processes. Additionally, the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Derivative)
Structure: A propenone (α,β-unsaturated ketone) with a 4-nitrophenyl and phenyl group. Key Differences:
- Conjugation : The α,β-unsaturated system in chalcone allows for extended conjugation, enhancing UV absorption and reactivity in cycloaddition reactions. In contrast, the saturated propan-2-one core in the target compound lacks this conjugation, reducing electrophilicity at the carbonyl carbon .
- Substituent Effects : Both compounds feature a nitro group, but the chalcone derivative lacks fluorinated substituents. The difluoromethyl group in the target compound increases steric bulk and lipophilicity.
| Property | 1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one | 1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one |
|---|---|---|
| Molecular Formula | C₁₀H₈F₂NO₃ | C₁₅H₁₁NO₃ |
| Molar Mass (g/mol) | 228.17 (calculated) | 253.25 |
| Key Substituents | -CF₂H, -NO₂ | -NO₂, phenyl |
| Reactivity | Less electrophilic carbonyl | Highly electrophilic due to conjugation |
1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
Structure : Propan-2-one with a phenyl ring substituted with -OCF₂H (difluoromethoxy) and -CF₃ (trifluoromethyl) groups.
Key Comparisons :
- Fluorination Pattern : Both compounds feature fluorinated groups, but the substituents differ. The trifluoromethyl group (-CF₃) is more electron-withdrawing than -CF₂H, leading to stronger deactivation of the aromatic ring .
- Physical Properties :
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Formula | C₁₀H₈F₂NO₃ | C₁₁H₉F₅O₂ |
| Molar Mass (g/mol) | 228.17 | 268.18 |
| Key Substituents | -CF₂H, -NO₂ | -OCF₂H, -CF₃ |
| Predicted Boiling Point | Not reported | 249.3±40.0°C |
1,3-Diphenylpropan-2-one (2,4-Dinitrophenyl)hydrazone
Structure : A propan-2-one derivative functionalized as a hydrazone with 2,4-dinitrophenyl and diphenyl groups.
Key Differences :
- Functional Groups : The hydrazone moiety in ’s compound enables nucleophilic reactivity, whereas the target compound’s unmodified ketone is less reactive.
- Nitro Group Positioning : The 2,4-dinitro substitution in the hydrazone derivative creates stronger electron withdrawal than the 4-nitro group in the target compound, altering solubility and crystallinity .
1,3,4-Thiadiazole Derivatives with Nitrophenyl Groups
Structure : Thiadiazole cores linked to nitrophenyl groups ().
Key Comparisons :
- Biological Activity : Nitrophenyl-substituted thiadiazoles in exhibit antimicrobial activity against E. coli and C. albicans. While the target compound’s bioactivity is unreported, the nitro group’s role in enhancing membrane penetration is a shared feature .
- Synthetic Routes : Both compounds utilize nitroaromatic precursors, but the target compound’s synthesis likely involves Friedel-Crafts acylation or ketone alkylation, whereas thiadiazoles require cyclocondensation reactions.
Biological Activity
1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one, commonly referred to as a difluoromethylated ketone, has drawn attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a difluoromethyl group attached to a phenyl ring, contributing to its distinct chemical properties. Its molecular formula is , indicating the presence of fluorine and a nitro group, which may influence its interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action:
- Cytotoxicity : The compound has shown significant cytotoxic effects against multiple cancer cell lines. Studies indicate that it can induce apoptosis and cell cycle arrest, particularly in cells with both wild-type and mutant p53 genes. The activation of apoptotic pathways occurs independently of p53 status, suggesting a broad applicability in cancer treatment.
- Cell Cycle Analysis : Flow cytometry analyses reveal that the compound can cause G0/G1 and G2/M phase arrest in cancer cells. Concentrations above 10 µM have resulted in notable increases in the sub-G1 population, indicating apoptosis induction.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Case Studies
- Breast Cancer : In studies involving MCF-7 breast cancer cells, treatment with this compound significantly decreased cell viability after 72 hours. An MTT assay demonstrated that the compound effectively induced apoptosis through caspase activation.
- Colon Cancer : Research on HCT-116 colon cancer cells showed that the compound could inhibit cell proliferation at lower concentrations compared to standard chemotherapeutics like cisplatin. This suggests potential as an alternative or adjunct therapy.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| 1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one | Nitro group substitution | Altered electronic properties affecting biological activity |
| 1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL | Chiral amino alcohol | Significant potential in medicinal chemistry |
| Difluoromethyl phenyl sulfone | Sulfone group presence | Different reactivity patterns compared to ketones |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
